N-methyl-N-phenylthiophene-2-sulfonamide
Description
N-Methyl-N-phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group, where the nitrogen atom is further substituted with methyl and phenyl groups. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry and materials science. Sulfonamides are characterized by their sulfonyl (SO₂) bridge, which confers stability and modulates electronic properties. The methyl and phenyl substituents on the nitrogen likely influence steric bulk, electronic effects, and metabolic stability compared to simpler sulfonamides .
Properties
CAS No. |
75241-07-5 |
|---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3g/mol |
IUPAC Name |
N-methyl-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO2S2/c1-12(10-6-3-2-4-7-10)16(13,14)11-8-5-9-15-11/h2-9H,1H3 |
InChI Key |
NYDSUQKDOZTFER-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
N-(4-Chlorophenyl)thiophene-2-sulfonamide (CAS: 39810-52-1)
- Structure : Differs by replacing the N-methyl and N-phenyl groups with a single 4-chlorophenyl substituent.
- The absence of a methyl group reduces steric hindrance, which may improve binding to biological targets .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Replaces the sulfonamide group with a carboxamide (CONH₂) and substitutes the nitrogen with a 2-nitrophenyl group.
- Impact : The nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system. The carboxamide group allows for hydrogen bonding, unlike sulfonamides, which may affect solubility and crystal packing. Dihedral angles between the thiophene and benzene rings (8.5–13.5°) are comparable to sulfonamides, suggesting similar conformational flexibility .
N-Phenethylnaphthalene-2-sulfonamide (CAS: 75115-36-5)
- Structure : Features a naphthalene ring instead of thiophene and a phenethyl group on the nitrogen.
- The phenethyl group increases hydrophobicity, which may influence membrane permeability in biological systems .
Physical and Crystallographic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
